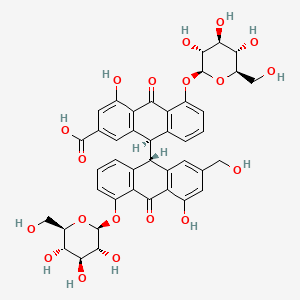

Sennoside D

Descripción

This compound has been reported in Senna alexandrina and Brassica napus with data available.

Propiedades

IUPAC Name |

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37271-17-3 | |

| Record name | Sennoside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sennoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside D, a prominent member of the sennoside family of anthraquinone (B42736) glycosides, is a key bioactive constituent found in plants of the Senna genus. Renowned for its laxative properties, this compound, along with its stereoisomers, forms the basis of widely used herbal and pharmaceutical preparations for the treatment of constipation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It details experimental methodologies for its isolation and structural elucidation and presents a summary of its metabolic activation and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a dianthrone glycoside, characterized by a complex molecular architecture. It is a heterodimer composed of one molecule of rhein (B1680588) 8-glucoside and one molecule of aloe-emodin (B1665711) 8-glucoside linked at the C-10 and C-10' positions.[1]

IUPAC Name: (9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid[2]

Molecular Formula: C₄₂H₄₀O₁₉[2]

The core structure consists of two anthrone (B1665570) units linked together. Each anthrone unit is functionalized with hydroxyl groups and is glycosylated with a β-D-glucopyranosyl moiety. The stereochemistry at the C-9 and C-9' chiral centers is crucial for its identity and biological activity. In this compound, the absolute configuration is (9R, 9'S), distinguishing it from its stereoisomer, Sennoside C.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its extraction, purification, formulation, and for understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 848.76 g/mol | [3] |

| CAS Number | 37271-17-3 | [3] |

| Appearance | Yellowish-brown powder | |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like methanol (B129727) and ethanol. | |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Isolation and Purification of Sennosides (B37030)

Protocol for General Sennoside Extraction:

-

Extraction:

-

Purification:

-

The methanolic extract is concentrated under reduced pressure.[4]

-

The pH of the concentrated extract is adjusted to precipitate impurities, which are then removed by filtration.[5]

-

The clarified extract is then subjected to chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of sennosides.[6] A C18 reversed-phase column is typically employed with a gradient elution system of methanol and water.[7]

-

Workflow for Sennoside Isolation and Purification:

Workflow for the isolation and purification of this compound.

Structural Elucidation Techniques

The complex structure of this compound is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule. While a complete, assigned spectrum for this compound is not publicly available, studies on related sennosides indicate characteristic chemical shift ranges. For instance, the anomeric protons of the glucose units typically appear in a distinct region of the ¹H-NMR spectrum. Two-dimensional NMR techniques, such as HSQC, are employed to establish correlations between protons and carbons, aiding in the complete structural assignment.[5][8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in confirming the structure and identifying the different components of the molecule, such as the glycosidic units and the anthrone core. The fragmentation of sennosides typically involves the loss of the sugar moieties.[9][10]

Metabolic Activation and Mechanism of Action

This compound is a prodrug that requires metabolic activation in the colon to exert its pharmacological effect.

Metabolic Pathway

Orally ingested this compound passes through the stomach and small intestine largely unchanged. Upon reaching the large intestine, it is metabolized by the gut microbiota. Bacterial β-glucosidases cleave the sugar moieties, and subsequent reduction leads to the formation of the active metabolite, rhein anthrone.[2]

Metabolic Activation of this compound:

Metabolic conversion of this compound to rhein anthrone.

Signaling Pathway and Mechanism of Action

The active metabolite, rhein anthrone, exerts its laxative effect by stimulating the colonic mucosa. This leads to an increase in the secretion of water and electrolytes into the colonic lumen and enhances intestinal motility. Recent studies have shed light on the molecular mechanisms involved. Rhein anthrone stimulates the release of prostaglandin (B15479496) E2 (PGE2), which in turn leads to increased mucus secretion and a decrease in the expression of aquaporin-3 (AQP3) in colonic epithelial cells. The downregulation of AQP3 reduces water reabsorption from the colon, contributing to the laxative effect.[11][12][13]

Signaling Pathway of Rhein Anthrone in Colonic Epithelial Cells:

Proposed mechanism of action of rhein anthrone.

Conclusion

This compound is a structurally complex natural product with significant therapeutic value. A thorough understanding of its chemical structure, stereochemistry, and mechanism of action is paramount for its effective and safe use in clinical practice and for the development of new therapeutic agents. This technical guide has provided a detailed overview of the current knowledge on this compound, from its fundamental chemical properties to its biological activity. Further research focusing on the specific isolation protocols and detailed spectroscopic analysis of this compound will be invaluable to the scientific community.

References

- 1. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccess.hacettepe.edu.tr [openaccess.hacettepe.edu.tr]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and biosynthesis of Sennoside D

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Sennoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a hetero-dianthrone glycoside, is a significant bioactive compound found primarily in plants of the Senna genus. As one of the key sennosides (B37030), it contributes to the well-known laxative effects of senna-based preparations. This technical guide provides a comprehensive overview of the natural sources of this compound, its concentrations, and the current understanding of its complex biosynthetic pathway. Furthermore, it details established experimental protocols for the extraction, isolation, and quantification of this important secondary metabolite, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is an anthraquinone (B42736) glycoside naturally occurring in significant quantities in various species of the Senna genus (Family: Leguminosae). The primary commercial sources are the dried leaflets and pods of Senna alexandrina P. Mill., a species that encompasses both Cassia angustifolia Vahl (Indian or Tinnevelly Senna) and Cassia acutifolia Delile (Alexandrian Senna).[1][2][3] These plants are cultivated extensively in regions like India and Sudan.[1][4]

This compound is classified as a hetero-dianthrone, meaning it is a dimer formed from two different anthrone (B1665570) moieties: Rhein and Aloe-emodin.[5] It co-occurs with other major sennosides, including Sennoside A and B (homo-dianthrones of Rhein anthrone) and Sennoside C (a stereoisomer of this compound).[5][6] The leaves and pods of the senna plant are the principal tissues used in the pharmaceutical industry for the extraction of these compounds.[5][7] While fresh plant parts contain negligible amounts of sennosides, their formation occurs during the post-harvest drying process.[5]

Quantitative Data on Sennoside Content

The concentration of total sennosides varies between the plant parts and is influenced by cultivation and post-harvest conditions. While data specifically isolating this compound concentrations is sparse in the literature, the total hydroxyanthracene glycoside content is well-documented.

| Plant Source | Plant Part | Total Sennoside Concentration (% w/w) | Reference(s) |

| Senna alexandrina (C. angustifolia) | Dried Leaves | 2.0% - 3.0% | [5] |

| Senna alexandrina (C. angustifolia) | Dried Pods | 3.0% - 4.0% | [5] |

| Senna alexandrina | Dried Leaves | Not less than 2.5% (calculated as Sennoside B) | [8][9] |

| Senna alexandrina | Dried Pods | 2.2% - 3.4% (depending on origin) | [8] |

Biosynthesis of this compound

The complete biosynthetic pathway for sennosides in Senna species has not been fully elucidated; however, it is understood to be a complex process derived from the well-established anthraquinone biosynthesis pathways in higher plants.[5][10] Anthraquinones, the core structures of sennosides, are primarily synthesized via the polyketide pathway.[11][12]

The proposed pathway begins with primary metabolites and proceeds through several key stages:

-

Formation of the Anthraquinone Core: The backbone of the anthrone monomers (Rhein and Aloe-emodin) is believed to be formed via the polyketide pathway. This pathway starts with one molecule of acetyl-CoA and seven molecules of malonyl-CoA, which undergo a series of condensation reactions to form a polyketide chain.[11][12] This chain then cyclizes and aromatizes to create the tricyclic anthraquinone skeleton.

-

Involvement of the Shikimate Pathway: While the polyketide pathway forms the core, some studies suggest the involvement of the shikimate pathway, particularly for certain types of anthraquinones.[10][13] The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) is considered a critical enzyme in this pathway that may contribute precursors or influence the overall metabolic flux towards sennoside production.[10]

-

Monomer Formation: Through a series of enzymatic modifications (e.g., hydroxylation, carboxylation, methylation), the basic anthraquinone skeleton is converted into the specific monomers required for this compound: Rhein and Aloe-emodin.

-

Glycosylation: The anthrone monomers are glycosylated, typically with glucose, to form anthrone glucosides. This step is crucial as the sugar moiety increases the molecule's stability and solubility.

-

Dimerization: The final and most critical step is the oxidative dimerization of the two different anthrone glucosides (Rhein anthrone glucoside and Aloe-emodin anthrone glucoside) to form the hetero-dimeric this compound.

Proposed Biosynthetic Pathway Diagram

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. plantsjournal.com [plantsjournal.com]

- 3. Senna: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. plantsjournal.com [plantsjournal.com]

- 5. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties | PLOS One [journals.plos.org]

- 6. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ingredientsnetwork.com [ingredientsnetwork.com]

- 8. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. An in-silico approach to unravel the structure of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS): a critical enzyme for sennoside biosynthesis in Cassia angustifolia Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Sennoside D mechanism of action in the colon

An In-Depth Technical Guide to the Mechanism of Action of Sennoside D in the Colon

Executive Summary

Sennosides (B37030), including this compound, are anthraquinone (B42736) glycosides derived from the Senna plant, widely utilized for their laxative properties. They function as prodrugs, remaining inactive through the upper gastrointestinal tract until they reach the colon. There, gut microbiota metabolize them into the active compound, rhein (B1680588) anthrone (B1665570).[1][2][3] The laxative effect of rhein anthrone is mediated by a dual mechanism: (1) stimulation of colonic motility, which accelerates intestinal transit, and (2) alteration of colonic fluid and electrolyte transport, leading to net fluid accumulation in the lumen.[1][4] This whitepaper provides a detailed examination of the cellular and molecular signaling pathways underlying this action, summarizes key quantitative data, and outlines relevant experimental protocols for researchers in pharmacology and drug development. The core mechanism involves the activation of colonic macrophages by rhein anthrone, leading to the synthesis and release of prostaglandin (B15479496) E2 (PGE2).[5][6][7] PGE2 then acts as a paracrine mediator on colonic epithelial cells, downregulating the expression of aquaporin-3 (AQP3) water channels.[5][[“]] This reduction in AQP3 inhibits water reabsorption from the colonic lumen, contributing significantly to the laxative effect.[5][6]

Pharmacokinetics and Metabolic Activation

This compound, like other sennosides, is a glycoside, making it hydrophilic and poorly absorbable in the stomach and small intestine.[4][9][10] Its pharmacological activity is entirely dependent on its metabolism by the colonic microbiota.[2][3][11] Upon reaching the large intestine, bacterial enzymes, specifically β-glucosidases and reductases, hydrolyze the sugar moieties and reduce the anthraquinone structure to form the ultimate active metabolite, rhein anthrone.[1][4][10][12] This biotransformation is the rate-limiting step for the onset of the laxative effect, which typically occurs within 6 to 12 hours after oral administration.[2][3][13]

Core Mechanisms of Action

Rhein anthrone exerts its laxative effect through two primary, coordinated mechanisms within the colon.[1]

-

2.1. Alteration of Colonic Motility: Rhein anthrone directly stimulates the smooth muscle of the colonic wall, increasing the frequency and force of peristaltic contractions.[2][13] This action accelerates the transit of fecal matter through the large intestine, reducing the time available for water absorption.[1][14] Studies in dogs have shown that oral sennosides induce an inhibition of segmental (mixing) contractions and the appearance of "giant contractions" that are associated with the propulsion of liquid feces.[15][16] This motility effect appears to be an earlier and more sensitive parameter than the changes in fluid absorption.[14]

-

2.2. Modulation of Fluid and Electrolyte Transport: The second mechanism involves a profound shift in the absorptive and secretory processes of the colonic mucosa. Rhein anthrone inhibits the absorption of water, sodium, and chloride ions from the colonic lumen while simultaneously promoting the secretion of chloride and potassium ions into the lumen.[1][2][17] This dual action results in the net accumulation of fluid and electrolytes in the colon, which increases the volume and softens the consistency of the stool, thereby facilitating its passage.[1][4]

Cellular and Molecular Signaling Pathways

The effects of rhein anthrone on motility and secretion are not due to direct cell damage but are mediated by a sophisticated signaling cascade involving immune cells, prostaglandins, and epithelial water channels.[1]

-

3.1. Macrophage Activation and Prostaglandin E2 (PGE2) Synthesis: A pivotal step in the mechanism is the interaction of rhein anthrone with immune cells within the colonic mucosa.[18] Specifically, rhein anthrone activates resident macrophages, stimulating the expression of cyclooxygenase-2 (COX-2) and subsequent synthesis and release of Prostaglandin E2 (PGE2).[6][7] This PGE2-mediated pathway is critical, as the laxative effects of sennosides can be significantly inhibited by pretreatment with prostaglandin synthesis inhibitors like indomethacin (B1671933).[17][19][20] PGE2 is also implicated in stimulating mucus synthesis and secretion, further contributing to the laxative effect.[21]

-

3.2. Downregulation of Aquaporin-3 (AQP3) Expression: The released PGE2 acts as a paracrine signaling molecule, binding to EP receptors on adjacent colonic mucosal epithelial cells.[5][22] This signaling event leads to a significant decrease in the expression of Aquaporin-3 (AQP3), a key water channel responsible for water reabsorption from the colonic lumen into the vascular side.[5][6][[“]][23] The downregulation of AQP3 effectively traps water within the colon, which is a primary driver of the resulting fecal hydration and laxative effect.[5][7] Studies in rats have shown that the severity of diarrhea correlates with the extent of AQP3 downregulation.[[“]]

-

3.3. Involvement of Calcium Channels and the Enteric Nervous System: The purgative action of rhein anthrone also involves an influx of calcium, as its effects on colonic fluid transport and motility can be blocked by the calcium channel blocker nifedipine.[19] Additionally, some evidence suggests that rhein anthrone can excite submucosal acetylcholinergic neurons, part of the enteric nervous system, which results in increased secretion of chloride ions.[3][5]

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical studies investigating the effects of sennosides.

Table 1: Effects of Sennosides on Colonic Motility and Transit

| Parameter | Animal Model | Dose | Pretreatment Time | Observation | Citation(s) |

|---|---|---|---|---|---|

| Large Intestine Transit Time | Rat | 50 mg/kg (oral) | 2 hours | Reduced from >6 hours (control) to 90 minutes. | [14] |

| Large Intestine Transit Time | Rat | 50 mg/kg (oral) | 4 hours | Reduced from >6 hours (control) to 30 minutes. | [14] |

| Onset of Action (Motility) | Dog | 5-15 mg/kg (oral, min. dose) | - | Inhibition of motility and giant contractions after 3-6 hours. | [16][20] |

| Onset of Action (Motility) | Dog | 30 mg/kg (intracolonic) | - | Inhibition of motility and giant contractions after 0.5-1.5 hours. |[16][20] |

Table 2: Effects of Sennosides on Colonic Fluid and Electrolyte Transport

| Parameter | Animal Model | Dose | Pretreatment Time | Observation | Citation(s) |

|---|---|---|---|---|---|

| Net Fluid Transport | Rat | 50 mg/kg (oral) | 6 hours | Maximal inhibition of net fluid absorption; reversal to net secretion. | [14][17] |

| PGE2 Release | Rat | Dose-dependent | - | Stimulated release of PGE2 into the colonic lumen. | [17] |

| AQP3 Expression | Rat | 50 mg/kg (Sennoside A) | - | Significant decrease in colonic AQP3 expression. | [5] |

| AQP3 Expression | HT-29 Cells | PGE2 (post-rheinanthrone) | 15 minutes | AQP3 expression decreased to approx. 40% of control. |[5] |

Key Experimental Protocols

Protocol 1: In Vivo Assessment of Colonic Transit and Fluid Transport in Rats

-

Objective: To determine the effect of orally administered sennosides on large intestine transit time and net fluid/electrolyte transport.

-

Methodology:

-

Drug Administration: Animals are fasted overnight with free access to water. A solution of sennosides (e.g., 50 mg/kg) or vehicle (control) is administered via oral gavage.[14]

-

Transit Time Measurement: At specified times post-administration (e.g., 2, 4, 6 hours), a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) is administered. The time to expulsion of the first colored feces is recorded as the transit time.

-

Colonic Perfusion: Alternatively, after the pretreatment period, animals are anesthetized. The colon is cannulated in situ for a single-pass perfusion with an isotonic electrolyte solution. The change in the concentration of a non-absorbable volume marker (e.g., ¹⁴C-polyethylene glycol) in the effluent is used to calculate net water and electrolyte flux (absorption or secretion).[17]

-

Tissue Analysis: Colonic tissue and luminal contents can be collected to measure levels of PGE2 via ELISA.[17]

-

Protocol 2: In Vitro Analysis of the Rhein Anthrone-PGE2-AQP3 Axis

-

Objective: To elucidate the cellular mechanism by which rhein anthrone, the active metabolite, reduces AQP3 expression in colon cells.

-

Cell Models: Human colon adenocarcinoma cells (e.g., HT-29 or Caco-2) to model epithelial cells and a macrophage cell line (e.g., RAW 264.7) to model immune cells.[5][7]

-

Methodology:

-

Macrophage Activation: RAW 264.7 cells are cultured and treated with rhein anthrone. The supernatant is collected after a specified incubation period.

-

PGE2 Measurement: The concentration of PGE2 in the collected supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

Epithelial Cell Treatment: The conditioned medium from the rhein anthrone-treated macrophages (containing PGE2) is transferred to cultured HT-29 cells. A parallel experiment can be run by directly adding a known concentration of PGE2 to HT-29 cells.

-

AQP3 Expression Analysis: After incubation (e.g., 15 minutes to several hours), HT-29 cells are lysed. The expression of AQP3 protein is determined by Western blotting, and AQP3 mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).[5][7]

-

Inhibitor Studies: To confirm the pathway, experiments are repeated with the addition of a COX-2 inhibitor (e.g., indomethacin) to the macrophage culture to demonstrate that the downstream effect on AQP3 is blocked.[7]

-

References

- 1. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 3. What is Sennosides used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. Senna glycoside - Wikipedia [en.wikipedia.org]

- 14. Dual effect of orally administered sennosides on large intestine transit and fluid absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Changes in colonic motility induced by sennosides in dogs: evidence of a prostaglandin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of the purgative action of rhein anthrone, the active metabolite of sennosides A and B, by calcium channel blockers, calmodulin antagonists and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Changes in colonic motility induced by sennosides in dogs: evidence of a prostaglandin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]

- 23. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Sennoside D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sennoside D is a naturally occurring dianthrone glycoside found in plants of the Senna genus, which have a long history of use in traditional medicine as laxatives. As a member of the sennoside family, which includes the more extensively studied Sennosides (B37030) A and B, this compound contributes to the overall pharmacological profile of senna extracts. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its primary laxative effects and emerging areas of research. Due to the limited availability of studies focusing specifically on this compound, some information is extrapolated from research on the sennoside class as a whole.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C42H40O19 | |

| Molecular Weight | 848.76 g/mol | |

| Appearance | Solid | |

| Storage | 4°C, protected from light, in a dry, sealed container |

Pharmacological Properties

Laxative Effect

The most well-documented pharmacological property of sennosides, including this compound, is their potent laxative effect. While most research has focused on Sennosides A and B as the primary active components, studies have indicated that Sennosides A, B, C, and D exhibit comparable purgative effects in mouse bioassays[1].

This compound, like other sennosides, is a prodrug that requires metabolic activation by the gut microbiota. The laxative effect is mediated through a multi-step process:

-

Metabolic Activation: Following oral administration, this compound passes through the upper gastrointestinal tract largely unabsorbed. Upon reaching the colon, it is hydrolyzed by bacterial β-glucosidases into its aglycone, sennidin D. Sennidin D is then further reduced by bacterial reductases to the active metabolite, rhein (B1680588) anthrone[1].

-

Stimulation of Prostaglandin (B15479496) E2 Synthesis: Rhein anthrone (B1665570) is believed to stimulate macrophages in the colonic mucosa to increase the synthesis and release of Prostaglandin E2 (PGE2)[2].

-

Modulation of Colonic Motility and Fluid Secretion: PGE2 plays a crucial role in mediating the laxative effect by:

-

Increasing Colonic Motility: Stimulating peristaltic contractions of the colon, which accelerates intestinal transit.

-

Altering Fluid and Electrolyte Balance: Promoting active chloride secretion and inhibiting the absorption of water and sodium. This results in an accumulation of fluid in the colonic lumen, softening the stool and increasing its volume[2].

-

-

Regulation of Aquaporin Expression: Recent studies suggest that sennosides can down-regulate the expression of aquaporin-3 (AQP3), a water channel protein in the colonic epithelium. This reduction in AQP3 further contributes to the decreased water reabsorption from the colon, leading to a more pronounced laxative effect[3][4][5].

Caption: Metabolic activation and mechanism of action of this compound as a laxative.

Anti-inflammatory and Anticancer Potential

While the primary focus of sennoside research has been on their laxative properties, emerging evidence suggests that some sennosides may possess other pharmacological activities.

Some studies on Sennoside A and B have indicated potential anti-inflammatory effects, often linked to the modulation of inflammatory signaling pathways such as NF-κB and the production of pro-inflammatory mediators[1][6]. However, there is a lack of specific studies investigating the anti-inflammatory properties of this compound. Further research is required to determine if this compound shares these effects and to quantify its potency (e.g., IC50 values for inhibition of inflammatory markers).

Similarly, some sennosides, particularly Sennoside A, have been investigated for their potential anticancer activities. These studies have suggested mechanisms involving the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of signaling pathways like the Wnt/β-catenin pathway[7][8]. As with its anti-inflammatory potential, specific data on the anticancer effects of this compound, including IC50 values against various cancer cell lines, are not currently available in the literature.

Quantitative Data

There is a significant lack of publicly available quantitative data specifically for this compound. The pivotal study by Oshio et al. (1978), which is frequently cited for the comparable purgative effects of all sennosides, was not accessible for detailed data extraction. The table below is intended to be populated as more specific research on this compound becomes available.

| Parameter | Value | Cell Line/Model | Experimental Conditions | Reference |

| Laxative Effect | ||||

| ED50 (Effective Dose, 50%) | Data not available | Mouse bioassay | ||

| Anti-inflammatory Activity | ||||

| IC50 (COX-2 Inhibition) | Data not available | |||

| IC50 (NF-κB Inhibition) | Data not available | |||

| Anticancer Activity | ||||

| IC50 (e.g., Colon cancer cell line) | Data not available | |||

| IC50 (e.g., Breast cancer cell line) | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols commonly used for assessing the pharmacological properties of sennosides, which would be applicable to the study of this compound.

In Vivo Laxative Activity Assay (Mouse Bioassay)

This protocol is a modification of methods used to assess the purgative effects of sennosides.

-

Animals: Male or female mice (e.g., ICR strain), weighing 20-25 g, are used.

-

Acclimation: Animals are acclimated for at least one week with free access to standard chow and water.

-

Fasting: Mice are fasted for 18-24 hours before the experiment, with free access to water.

-

Drug Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose solution) and administered orally by gavage at various doses. A control group receives the vehicle only.

-

Observation: Each mouse is placed in an individual cage with a pre-weighed filter paper on the bottom. The number of wet and total fecal pellets is counted at regular intervals (e.g., every hour for 6-8 hours).

-

Data Analysis: The laxative effect is quantified by the number of wet stools, the total number of stools, and the percentage of wet stools. The ED50 (the dose that produces a laxative effect in 50% of the animals) can be calculated.

Caption: Workflow for the in vivo mouse bioassay to assess the laxative effect of this compound.

In Vitro Metabolism by Human Gut Microbiota

This protocol outlines a general method to study the conversion of this compound to its active metabolite.

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human volunteers who have not taken antibiotics for at least three months.

-

Preparation of Fecal Slurry: A 10% (w/v) fecal slurry is prepared by homogenizing the fecal sample in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents).

-

Anaerobic Incubation: The fecal slurry is incubated with this compound at a specific concentration (e.g., 100 µM) in an anaerobic chamber at 37°C.

-

Time-Course Sampling: Aliquots of the incubation mixture are collected at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: The reaction is quenched by adding a solvent like methanol, and the samples are centrifuged to remove bacterial cells and debris.

-

LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites (sennidin D and rhein anthrone).

Caption: Workflow for the in vitro metabolism of this compound by human gut microbiota.

Conclusion and Future Directions

This compound is an active constituent of senna with laxative properties comparable to other sennosides. Its mechanism of action is dependent on metabolic activation by the gut microbiota to rhein anthrone, which subsequently modulates colonic motility and fluid secretion, likely through the prostaglandin E2 and aquaporin pathways. While the laxative effects are well-established for the sennoside class, there is a notable lack of specific quantitative data and detailed studies on the individual pharmacological properties of this compound.

Future research should focus on:

-

Quantitative analysis of the laxative potency of isolated this compound to determine its precise ED50 and compare it directly with other sennosides.

-

Investigation of the potential anti-inflammatory and anticancer activities of this compound , including the determination of IC50 values in relevant in vitro models and elucidation of the underlying signaling pathways.

-

Detailed pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion profile.

A more in-depth understanding of the specific pharmacological properties of this compound will contribute to a more complete picture of the therapeutic potential of senna-derived compounds and may open avenues for the development of new therapeutic agents.

References

- 1. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aquaporins Alteration Profiles Revealed Different Actions of Senna, Sennosides, and Sennoside A in Diarrhea-Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]

In Vitro Bioactivity of Sennoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sennoside D, an anthraquinone (B42736) glycoside found in the Senna plant, is a component of traditional laxative preparations. While its closely related stereoisomers, Sennoside A and B, have been more extensively studied, emerging interest in the therapeutic potential of individual sennosides (B37030) necessitates a deeper understanding of this compound's specific biological activities. This technical guide synthesizes the current, albeit limited, direct scientific evidence on the in vitro bioactivity of this compound and extrapolates potential activities based on studies of related sennosides. This document outlines key in vitro bioactivities, including potential anti-cancer, anti-inflammatory, and bone-remodeling effects, and provides detailed experimental protocols and data interpretation guidelines for researchers investigating this compound. The guide also illustrates the key signaling pathways likely modulated by this compound, providing a framework for future research and drug development efforts.

Introduction

Sennosides are a group of dianthrone glycosides that are the primary active components of Senna, a plant used for centuries for its laxative properties.[1] The four major sennosides are A, B, C, and D, which are stereoisomers.[2] Upon oral administration, sennosides are metabolized by gut microbiota into the active metabolite, rhein (B1680588) anthrone, which exerts a laxative effect by stimulating colonic motility and altering water and electrolyte secretion.[3]

Beyond their well-established role in promoting bowel movements, recent research has begun to explore other pharmacological activities of sennosides, including anti-inflammatory, anti-cancer, and effects on bone metabolism.[2] While most of this research has focused on Sennoside A and B, the unique stereochemistry of this compound suggests it may possess distinct bioactivities and therapeutic potential. This guide aims to provide a comprehensive overview of the known and potential in vitro bioactivities of this compound to facilitate further research and development.

Potential In Vitro Bioactivities of this compound

Direct in vitro studies on isolated this compound are scarce. However, based on the activities of other sennosides, particularly Sennoside A and B, the following bioactivities are hypothesized for this compound and warrant investigation.

Anti-Cancer Activity

Sennoside A has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[4] It is plausible that this compound may exhibit similar properties.

-

Cytotoxicity and Apoptosis Induction: Sennoside A has been shown to induce apoptosis in human chondrosarcoma cells through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio.[5] It is hypothesized that this compound may also induce cancer cell death.

-

Modulation of Signaling Pathways: The anti-cancer effects of Sennoside A have been linked to the inhibition of the Wnt/β-catenin signaling pathway.[4] Other sennosides have been implicated in the modulation of the NF-κB and MAPK pathways, which are critical in cancer cell proliferation and survival.[2]

Anti-Inflammatory Activity

The anti-inflammatory properties of Senna extracts and individual sennosides are an area of active research.

-

Inhibition of Pro-inflammatory Mediators: Sennosides may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. Sennoside B has been identified as a potent inhibitor of TNF-α.[6]

-

Modulation of Inflammatory Signaling Pathways: The NF-κB and MAPK signaling pathways are central to the inflammatory response. It is anticipated that this compound could modulate these pathways, thereby reducing inflammation.[2]

Effects on Bone Metabolism

Recent studies have suggested a role for sennosides in bone remodeling.

-

Inhibition of Osteoclastogenesis: Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. Natural compounds that inhibit osteoclastogenesis are of therapeutic interest. The RANKL/RANK signaling pathway is a key regulator of osteoclast differentiation and function.[7] Given that other natural compounds modulate this pathway, it is a viable hypothesis that this compound may inhibit RANKL-induced osteoclastogenesis.

Quantitative Data Summary

As specific quantitative data for this compound is largely unavailable, this section presents data for Sennoside A and B to provide a comparative baseline for future studies on this compound.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Sennoside A | SW1353 (Chondrosarcoma) | CCK-8 | IC50 | 62.35 µM | [4] |

| Sennoside A | SW1353 (Chondrosarcoma) | Flow Cytometry (Annexin V/PI) | Apoptosis Rate (at 100 µM) | 17.25 ± 2.26% | [4] |

| Sennoside B | HeLa (Cervical Cancer) | Cell Viability | IC50 (TNF-α induced toxicity) | 0.32 µM | [6] |

| Sennoside B | MG63 (Osteosarcoma) | MTT | Inhibition of PDGF-BB stimulated proliferation | Concentration-dependent inhibition | [8] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays that can be used to investigate the bioactivity of this compound. These are based on established methodologies used for other sennosides.

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of this compound on the viability and proliferation of cells.

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.[4]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[4]

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways such as NF-κB, MAPK, and Wnt/β-catenin.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-catenin, c-Myc) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Osteoclastogenesis Assay

This assay assesses the effect of this compound on the differentiation of osteoclasts from precursor cells.

-

Cell Culture: Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of M-CSF.

-

Induction of Differentiation: Induce osteoclast differentiation by adding RANKL to the culture medium. Treat the cells with various concentrations of this compound.

-

TRAP Staining: After 4-6 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

Microscopy: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

Data Analysis: Compare the number of osteoclasts in this compound-treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vitro characterization.

Conclusion and Future Directions

This compound remains a relatively understudied component of the Senna plant. While its structural similarity to other sennosides suggests a range of potential in vitro bioactivities, including anti-cancer, anti-inflammatory, and effects on bone metabolism, there is a clear need for direct experimental evidence. The protocols and signaling pathway diagrams provided in this guide offer a robust framework for initiating such investigations. Future research should focus on isolating pure this compound and systematically evaluating its effects on various cell lines and primary cells to elucidate its specific mechanisms of action and therapeutic potential. Comparative studies with Sennosides A, B, and C will be crucial in understanding the structure-activity relationships within this important class of natural compounds. Such research will be invaluable for drug development professionals seeking to harness the therapeutic potential of individual sennosides beyond their traditional use as laxatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.uniroma4.it [iris.uniroma4.it]

- 6. Frontiers | Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound [frontiersin.org]

- 7. Discovery of the RANKL/RANK/OPG system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sennoside B inhibits PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Sennoside D from Senna Pods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of Sennoside D, a bioactive anthraquinone (B42736) glycoside found in the pods of the Senna plant (Cassia angustifolia). This document details the experimental protocols, quantitative data, and logical workflows involved in obtaining this compound for research and pharmaceutical development.

Introduction

Senna pods have a long history of use in traditional medicine, primarily for their laxative effects. The primary active constituents responsible for this bioactivity are a group of dianthrone glycosides known as sennosides (B37030). While Sennosides A and B are the most abundant and well-studied, other minor sennosides, including this compound, also contribute to the plant's pharmacological profile.[1][2][3] this compound, a heterodimer of rhein (B1680588) 8-glucoside and aloe-emodin (B1665711) 8-glucoside, is of increasing interest to researchers for its potential biological activities and as a reference standard for the quality control of senna-based products.[4] This guide outlines the methodologies for its extraction, separation, and purification from its natural source.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of effective isolation and analytical methods. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C42H40O19 | [5] |

| Molecular Weight | 848.76 g/mol | [5] |

| CAS Number | 37271-17-3 | [4][5] |

| Appearance | Yellow crystalline powder | [4] |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO. Sparingly soluble in chloroform, dichloromethane, ethyl acetate, acetone. | [4] |

| pKa | 3.61 ± 0.40 | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Boiling Point | 1130.3 ± 65.0 °C at 760 mmHg | [5] |

| Flash Point | 344.4 ± 27.8 °C | [5] |

Quantitative Analysis

The concentration of sennosides in Senna pods can vary depending on factors such as the geographical origin, cultivation practices, and post-harvest processing of the plant material. While the total sennoside content is often reported, specific quantitative data for this compound is less common in the literature.

| Analyte | Plant Material | Concentration Range | Method of Analysis |

| Total Sennosides (calculated as Sennoside B) | Senna Pods (Cassia angustifolia) | 2.2% - 4.5% | Spectrophotometry, HPLC |

| Sennoside A | Senna Leaves (Cassia angustifolia) | 0.114% - 0.126% | HPTLC |

| Sennoside B | Senna Leaves (Cassia angustifolia) | 0.066% - 0.069% | HPTLC |

| This compound | Senna Pods (Cassia angustifolia) | Reported as a minor constituent; specific percentage not consistently available. | HPLC, LC-MS |

Note: The yield of individual sennosides, including this compound, is often lower than the total sennoside content and requires specific purification steps for accurate quantification.

Experimental Protocols

The isolation of this compound from Senna pods involves a multi-step process that begins with the extraction of total sennosides, followed by chromatographic techniques to separate the individual compounds.

General Extraction of Total Sennosides

This initial extraction aims to isolate a crude mixture of sennosides from the plant material.

Materials:

-

Dried and powdered Senna pods

-

Pressurized solvent extractor or soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, the powdered Senna pods can be pre-extracted with a nonpolar solvent like n-hexane or subjected to a preliminary wash with acetone.[7]

-

Maceration or Soxhlet Extraction: The powdered plant material is extracted with 70-80% methanol or ethanol.[6][7] The extraction is typically carried out at a slightly elevated temperature (e.g., 40-50°C) to improve efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude sennoside extract.

Purification by Column Chromatography

Column chromatography is employed for the initial fractionation of the crude extract to separate the sennosides from other co-extracted compounds.

Materials:

-

Crude sennoside extract

-

Silica (B1680970) gel 60 (0.063-0.200 mm) or Sephadex LH-20[8]

-

Glass chromatography column

-

Solvent system (e.g., Chloroform:Methanol:Water gradients)[8]

-

Fraction collector

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in the initial mobile phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of chloroform, methanol, and water can be used.[8]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing sennosides.

Isolation of this compound by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the final step to achieve high-purity this compound.

Materials:

-

Partially purified sennoside fraction (enriched in Sennosides C and D)

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A gradient of an aqueous buffer (e.g., 20 mM sodium citrate, pH 4.5) and acetonitrile (B52724) is commonly used.[9][10]

-

This compound analytical standard (for peak identification)

Procedure:

-

Method Development: An analytical HPLC method is first developed to achieve baseline separation of Sennosides C and D from other compounds.

-

Sample Preparation: The enriched sennoside fraction is dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter.

-

Injection and Fractionation: The sample is injected onto the preparative HPLC column. The elution is monitored by a UV detector (typically at 220 nm or 254 nm).[9][11] The fraction corresponding to the retention time of this compound is collected.

-

Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC.

-

Lyophilization: The purified fraction is lyophilized to obtain this compound as a solid powder.

Visualized Workflows and Relationships

The following diagrams illustrate the key experimental workflows and the relationship between the different sennosides.

Caption: Overall workflow for the isolation of this compound from Senna pods.

Caption: Structural relationship of Sennosides A, B, C, and D to their monomeric units.

Signaling Pathways

The primary mechanism of action for sennosides as a group involves their metabolism by gut bacteria into the active metabolite, rheinanthrone. Rheinanthrone then stimulates the intestinal mucosa, leading to increased peristalsis and fluid secretion. At present, specific signaling pathways that are uniquely modulated by this compound, distinct from other sennosides, are not well-documented in the scientific literature focused on its discovery and isolation. Further pharmacological research is required to elucidate any unique biological activities and associated signaling cascades of purified this compound.

Conclusion

The discovery and isolation of this compound from Senna pods are critical for its use as an analytical standard and for further investigation into its pharmacological properties. The methodologies outlined in this guide, combining classical extraction techniques with modern chromatographic methods, provide a robust framework for obtaining this compound in high purity. Further research is warranted to fully characterize the quantitative presence of this compound in various Senna species and to explore its unique biological functions.

References

- 1. Sennoside A: Physicochemical property, Benefits, and Metabolism_Chemicalbook [chemicalbook.com]

- 2. phytojournal.com [phytojournal.com]

- 3. journalajst.com [journalajst.com]

- 4. This compound | 37271-17-3 [chemicalbook.com]

- 5. This compound | CAS#:37271-17-3 | Chemsrc [chemsrc.com]

- 6. The process of extracting sennosides from senna leaf extract. [greenskybio.com]

- 7. yourarticlelibrary.com [yourarticlelibrary.com]

- 8. acgpubs.org [acgpubs.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. staff.cimap.res.in [staff.cimap.res.in]

A Technical Guide to Sennoside D: A Heterodimer of Rhein and Aloe-Emodin Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennoside D is a prominent dianthrone glycoside found in plants of the Senna genus, most notably Senna alexandrina (syn. Cassia angustifolia).[1][2][3] Widely recognized for its use as a stimulant laxative, the intricate chemical nature and mechanism of action of this compound warrant a detailed examination for researchers in natural product chemistry and pharmacology.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its unique structure as a heterodimer of rhein (B1680588) and aloe-emodin (B1665711) glycosides. It details its physicochemical properties, biosynthetic origins, and mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate advanced research and development.

Chemical Structure and Physicochemical Properties

Sennosides (B37030) are a class of anthraquinone (B42736) derivatives characterized by a dimeric structure formed from two anthrone (B1665570) units linked at their C-10 and C-10' positions.[5][6][7] This creates a dianthrone core, which is further glycosylated.

This compound is classified as a hetero-dianthrone.[7] Its aglycone core is composed of two different anthrone monomers: one rhein anthrone and one aloe-emodin anthrone.[7][8] These are linked via a C-C bond and each monomer is attached to a β-D-glucose molecule.[5] Structurally, this compound is the meso form, making it optically inactive, and it is a stereoisomer of the levorotatory Sennoside C.[3][5][7]

The IUPAC name for this compound is (9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid.[9]

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₄₀O₁₉ | [3][9][10] |

| Molecular Weight | 848.76 g/mol | [9][10][11] |

| CAS Number | 37271-17-3 | [1][3][9] |

| Appearance | Yellowish-brown powder | [1] |

| pKa (Predicted) | 3.61 ± 0.40 | [1] |

| Solubility | Sparingly soluble in water; more soluble in ethanol (B145695) and methanol. | [1] |

| Storage Temperature | 2-8°C | [1][11][12] |

Biosynthesis of this compound

The biosynthesis of the sennoside aglycone core originates from two primary metabolic pathways: the polyketide pathway, which forms the bulk of the anthraquinone structure, and the shikimate pathway.[5] The process begins with the condensation of acetyl-CoA and malonyl-CoA units.[5] While the complete biosynthetic pathway for individual sennosides is complex and not fully elucidated, the key step is the dimerization of two different anthrone glucoside monomers: rhein-anthrone-8-glucoside and aloe-emodin-anthrone-8-glucoside, to form the characteristic dianthrone structure of this compound.[8]

Mechanism of Action

Sennosides, including this compound, are prodrugs that pass through the stomach and small intestine largely unabsorbed.[13] Their hydrophilic nature and β-glycosidic bonds are resistant to hydrolysis by human digestive enzymes.[13]

Upon reaching the large intestine, the sennosides are metabolized by the gut microbiota.[14] Bacterial β-glucosidases cleave the sugar moieties, releasing the aglycones, which are then reduced to their active metabolites. For this compound, this process yields both rhein anthrone and aloe-emodin anthrone.[7][13] These active metabolites exert a laxative effect through a dual mechanism:

-

Stimulation of Colonic Motility: The anthrones irritate the colonic mucosa, stimulating the enteric nervous system. This increases peristaltic contractions, which propels fecal matter through the colon more rapidly.[4][14][15]

-

Alteration of Fluid and Electrolyte Transport: The active metabolites inhibit the absorption of water and electrolytes (like sodium) from the colon into the bloodstream.[14] Simultaneously, they promote the secretion of water and electrolytes (like chloride) into the colonic lumen.[14][16] This combined action increases the water content of the stool, softening it and facilitating its passage.[4][14]

The onset of action is typically delayed, occurring 6 to 12 hours after oral administration, which corresponds to the time required for the compound to reach the colon and undergo bacterial metabolism.[4][16] Studies have suggested a synergistic purgative action between rhein anthrone and aloe-emodin anthrone, potentially enhancing the overall laxative effect.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. What is Sennosides used for? [synapse.patsnap.com]

- 5. Sennosides | 62211-03-4 | Benchchem [benchchem.com]

- 6. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. is.muni.cz [is.muni.cz]

- 9. This compound | C42H40O19 | CID 46173830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound analytical standard 37271-17-3 [sigmaaldrich.com]

- 12. This compound | CAS#:37271-17-3 | Chemsrc [chemsrc.com]

- 13. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 15. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Senna glycoside - Wikipedia [en.wikipedia.org]

The Gut Microbiota's Crucial Role in the Metabolism of Sennoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sennoside D, a dianthrone glycoside found in plants of the Senna genus, is a prodrug that requires metabolic activation by the gut microbiota to exert its pharmacological effects. Like its better-known counterparts, Sennosides (B37030) A and B, this compound remains largely unabsorbed in the upper gastrointestinal tract. Upon reaching the colon, it undergoes a series of biotransformations mediated by the diverse enzymatic machinery of the resident microbial community. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, the key bacterial players and their enzymes, detailed experimental protocols for studying this process, and the subsequent impact of its metabolites on host cellular signaling pathways.

Metabolic Pathway of this compound

The metabolism of this compound is a two-step process primarily carried out by anaerobic bacteria in the large intestine. Due to its structural similarity to other sennosides, particularly its diastereomer Sennoside C, the metabolic fate of this compound can be confidently inferred.

-

Initial Reduction: The first step involves the reduction of the dianthrone core of the this compound molecule. This reaction is catalyzed by bacterial reductases, such as nitroreductases (NfrA), which have been identified in gut bacteria like Bifidobacterium pseudocatenulatum.

-

Hydrolysis of Glycosidic Bonds: Following reduction, the crucial step of deglycosylation occurs. Bacterial β-glucosidases cleave the two glucose moieties from the sennidin backbone. This hydrolysis releases the active aglycones.

The final active metabolites of this compound are rhein (B1680588) anthrone (B1665570) and aloe-emodin (B1665711) anthrone . These compounds are responsible for the laxative and other pharmacological effects attributed to senna preparations. These anthrones can be further oxidized to rhein and aloe-emodin.

Below is a diagram illustrating the metabolic pathway of this compound.

Key Gut Microbiota and Enzymes

A consortium of gut bacteria is responsible for the metabolism of sennosides. While specific studies on this compound are limited, research on related sennosides has identified several key bacterial genera and enzymes.

Bacterial Genera Involved:

-

Bifidobacterium : Species such as Bifidobacterium pseudocatenulatum and Bifidobacterium animalis subsp. lactis have been shown to possess strong sennoside-hydrolyzing capabilities[1][2].

-

Clostridium : Certain Clostridium species are known to be involved in the initial reduction of sennosides[3].

-

Eubacterium : Species like Eubacterium rectale have been implicated in sennoside metabolism[3].

-

Peptostreptococcus : Peptostreptococcus intermedius has been identified as a source of sennoside-reducing enzymes[2].

Key Enzymes:

-

β-Glucosidases: These enzymes are essential for cleaving the glucose units from the sennidin core, a critical step for activation[4][5].

-

Reductases (e.g., Nitroreductases - NfrA): These enzymes catalyze the initial reduction of the sennoside molecule, preparing it for hydrolysis[6].

Quantitative Data on Sennoside Metabolism

Direct quantitative data on the metabolic conversion of this compound is scarce in the literature. However, studies on the closely related Sennoside C and other sennosides provide valuable insights. The table below summarizes relevant quantitative findings.

| Compound | Microorganism/System | Parameter | Value | Reference |

| Sennoside C Metabolites (Aloe-emodin anthrone and Rhein anthrone mixture) | In vivo (mice) | Purgative Effect (ED50) | 11.2 µmol/kg (intracaecal) | [7] |

| Aloe-emodin anthrone | In vivo (mice) | Purgative Effect (ED50) | 54.5 µmol/kg (intracaecal) | [7] |

| Rhein anthrone | In vivo (mice) | Purgative Effect (ED50) | 11.4 µmol/kg (intracaecal) | [7] |

| Sennosides A & B | Bifidobacterium pseudocatenulatum LKM10070 & B. animalis subsp. lactis LKM512 | Sennoside Hydrolysis | >70% decrease in sennoside content in vitro | [1] |

| Sennoside A | In vivo (mice) | Fecal Sennoside Content (8h post-administration) | Control: 117.5 µg, LKM10070-treated: 56.3 µg | [1] |

| Sennoside B | In vivo (mice) | Fecal Sennoside Content (8h post-administration) | Control: 68.4 µg, LKM512-treated: 4.4 µg | [8] |

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for assessing the metabolism of this compound by human gut bacteria in an anaerobic environment.

a. Preparation of Fecal Inoculum:

-

Collection: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. Samples should be collected in an anaerobic container and processed within two hours[9].

-

Homogenization: In an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂), homogenize the fecal sample (1:10 w/v) in a sterile, pre-reduced phosphate-buffered saline (PBS) solution (pH 7.2) containing a reducing agent such as 0.05% L-cysteine[5][9].

-

Filtration: Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g for 5 minutes) to pellet larger debris. The supernatant, rich in bacteria, will serve as the inoculum[10].

b. Fermentation Medium:

A variety of media can be used. A common basal medium for gut microbiota fermentation includes (per liter):

-

Peptone water: 2 g

-

Yeast extract: 2 g

-

NaCl: 0.1 g

-

K₂HPO₄: 0.04 g

-

KH₂PO₄: 0.04 g

-

MgSO₄·7H₂O: 0.01 g

-

CaCl₂·6H₂O: 0.01 g

-

NaHCO₃: 2 g

-

Tween 80: 2 ml

-

Hemin: 0.05 g

-

Vitamin K₁: 10 µl

-

L-cysteine HCl: 0.5 g

-

Resazurin (0.1% w/v): 1 ml

The medium should be prepared under anaerobic conditions and sterilized by autoclaving.

c. Incubation:

-

Dispense the anaerobic fermentation medium into sterile anaerobic tubes or a batch fermenter.

-

Inoculate the medium with the fecal slurry to a final concentration of 1-10% (v/v)[5].

-

Add a sterile stock solution of this compound to achieve the desired final concentration (e.g., 100 µM)[11].

-

Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 0, 6, 12, 24, and 48 hours).

d. Sample Analysis:

-

At each time point, withdraw an aliquot of the culture.

-

Terminate the enzymatic reactions by adding a solvent like methanol (B129727) or by acidification.

-

Centrifuge the sample to pellet bacterial cells and debris.

-

Analyze the supernatant for the presence of this compound and its metabolites using HPLC-MS/MS.

Below is a diagram of the experimental workflow.

HPLC-MS/MS Method for Quantification

A validated HPLC-MS/MS method is crucial for the accurate quantification of this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used[11].

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed[3][12].

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

Column Temperature: Maintained at around 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for sennosides and their metabolites.

-

Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound, rhein anthrone, and aloe-emodin anthrone.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [To be determined based on experimental data] | [To be determined based on experimental data] |

| Rhein | 283.0 | 239.0 |

| Aloe-emodin | 269.0 | 240.0 |

| (Note: Specific m/z values for this compound and its anthrone metabolites should be determined empirically) |

Signaling Pathways Modulated by this compound Metabolites

The active metabolites of this compound, rhein and aloe-emodin (the oxidized forms of the initial anthrone metabolites), have been shown to modulate several key intracellular signaling pathways, which likely contribute to their pharmacological and toxicological effects.

-